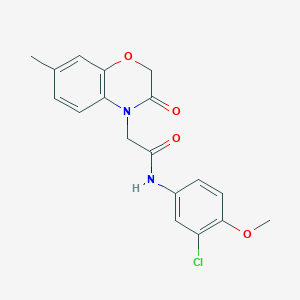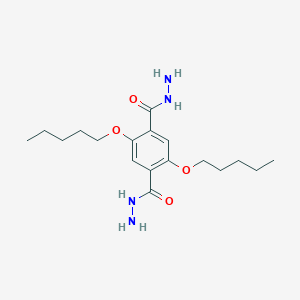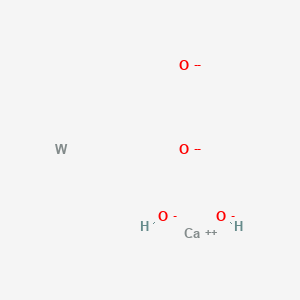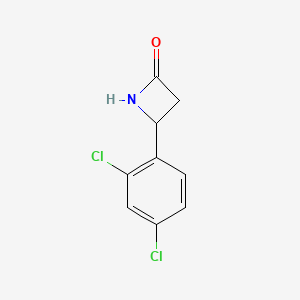
4-(2,4-Dichlorophenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dichlorophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H7Cl2NO and a molecular weight of 216.06 g/mol It is a member of the azetidinone family, which is characterized by a four-membered lactam ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)azetidin-2-one typically involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Dichlorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted azetidinones, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(2,4-Dichlorophenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including spirocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dichlorophenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring can inhibit the activity of certain enzymes by mimicking the transition state of their substrates. This inhibition can lead to various biological effects, including antibacterial and antifungal activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,4-Dichlorophenyl)azetidin-2-one
- Spiro-azetidin-2-one derivatives
- Azetidine-2-one derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other azetidinone derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H7Cl2NO |
|---|---|
Poids moléculaire |
216.06 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7Cl2NO/c10-5-1-2-6(7(11)3-5)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
Clé InChI |
PWNBQPXEDKUNQZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC1=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)
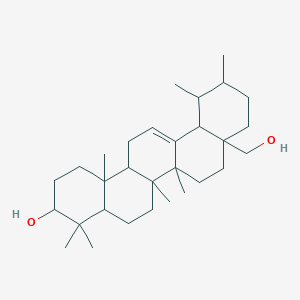
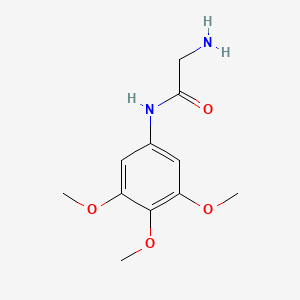
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)
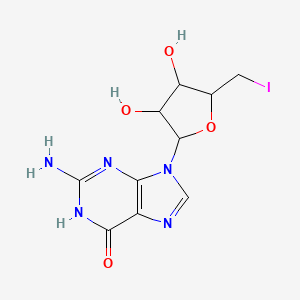
![1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12504821.png)
![Benzo[d][1,3]dioxole-5-sulfonyl fluoride](/img/structure/B12504824.png)
![5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12504831.png)
![[3S-(1Z, 3a,5b)]-[2-{3,5-bis-{[(1,1-diMethylethyl)-diMethylsilyl]-oxy}-2-Methylenecyclohexylidene}-ethyl]-diphenyl phosphine oxide](/img/structure/B12504834.png)
![Ethyl 2-(2-ethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12504846.png)
